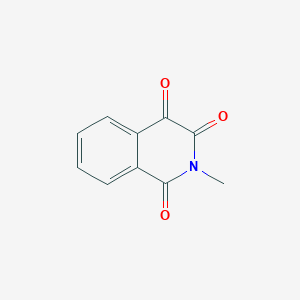

2-methylisoquinoline-1,3,4(2H)-trione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylisoquinoline-1,3,4-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c1-11-9(13)7-5-3-2-4-6(7)8(12)10(11)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVJISCDJHIYOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364926 | |

| Record name | 2-Methylisoquinoline-1,3,4(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21640-33-5 | |

| Record name | 2-Methyl-1,3,4(2H)-isoquinolinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21640-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylisoquinoline-1,3,4(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 2 Methylisoquinoline 1,3,4 2h Trione and Its Analogues

Established Synthetic Pathways to Isoquinoline-1,3,4(2H)-trione Derivatives

Traditional methods for synthesizing isoquinoline-1,3,4(2H)-trione derivatives have laid the groundwork for more advanced strategies. These pathways, while sometimes limited by harsh reagents or narrow substrate scope, are fundamental to the field. nih.gov

A direct and classical method for the synthesis of N-substituted isoquinoline-1,3,4(2H)-triones, such as the target compound 2-methylisoquinoline-1,3,4(2H)-trione, involves the N-alkylation of the parent isoquinoline-1,3,4-trione. This precursor, also known as phthalonimide, possesses an acidic N-H proton that can be deprotonated by a suitable base. nih.gov The resulting anion can then react with an alkylating agent, such as methyl iodide or dimethyl sulfate, to install the methyl group at the nitrogen position, yielding the desired product. This standard chemical transformation is a fundamental approach for generating N-substituted imides.

An alternative pathway involves the transformation of phthalimides into isoquinolinetriones. nih.gov This process can begin with the alkylation of a phthalimide, followed by a ring expansion in the presence of a base like sodium methoxide, which results in the formation of a 4-hydroxyisocarbostyril intermediate. This intermediate, when placed in a suitable solvent and exposed to oxygen, undergoes an oxidative deacylation to yield the final isoquinoline-1,3,4(2H)-trione structure. nih.gov

Hydrolysis, or more specifically dehydration, plays a crucial role in the final step of several synthetic routes leading to the trione (B1666649) scaffold. In a recently developed cascade process, an enol intermediate is proposed to react with atmospheric oxygen, followed by protonation, to form a hydroperoxide. nih.gov The subsequent elimination of a water molecule from this hydroperoxide intermediate is the key step that furnishes the final 2,3-dihydroisoquinoline-1,3,4-trione product. nih.govresearchgate.net

Advanced and Green Synthetic Strategies

Recent research has focused on developing more efficient, one-pot, and environmentally friendly methods for synthesizing these complex heterocyclic structures, minimizing the need for harsh reagents and purification of intermediates. nih.gov

A significant advancement is the development of a metal-free, air-oxidation cascade reaction for the synthesis of a series of isoquinoline-1,3,4(2H)-triones. nih.govnih.gov This one-pot method utilizes the readily available methyl-2-(2-bromoacetyl)benzoate, which reacts with various primary amines. researchgate.net For the synthesis of the titular compound, methylamine (B109427) would be the primary amine of choice. The reaction proceeds through a cascade process, and an unexpected in situ air oxidation step leads to the final trione product. nih.gov This approach is notable for its operational simplicity and avoidance of heavy metal catalysts, aligning with the principles of green chemistry. nih.govrsc.orgmdpi.com The proposed mechanism suggests that after initial reactions, an enol intermediate forms, which then reacts with oxygen from the air to produce the trione after water elimination. nih.govresearchgate.net

Table 1: Synthesis of Various Isoquinoline-1,3,4(2H)-trione Analogues via Metal-Free Air Oxidation This table is generated based on findings from a study on metal-free air oxidation cascade processes. nih.gov

| Entry | Primary Amine (R-NH₂) | Resulting Product (2-R-isoquinoline-1,3,4(2H)-trione) | Yield (%) |

|---|---|---|---|

| 1 | Methylamine | This compound | 70 |

| 2 | Ethylamine | 2-Ethylisoquinoline-1,3,4(2H)-trione | 65 |

| 3 | Propylamine | 2-Propylisoquinoline-1,3,4(2H)-trione | 68 |

| 4 | Benzylamine | 2-Benzylisoquinoline-1,3,4(2H)-trione | 75 |

| 5 | Phenethylamine | 2-Phenethylisoquinoline-1,3,4(2H)-trione | 72 |

For the synthesis of the parent isoquinoline-1,3,4(2H)-trione, which has a free N-H group, a modification of the air oxidation protocol is necessary. nih.govresearchgate.net This is achieved by incorporating a Staudinger reaction. researchgate.net The Staudinger reaction classically involves the reaction of an organic azide (B81097) with a phosphine (B1218219) to produce an iminophosphorane. wikipedia.org This intermediate is then hydrolyzed to yield a primary amine and a phosphine oxide. wikipedia.orgorganic-chemistry.org In the context of the trione synthesis, this reaction sequence is adapted to form the N-H bond, allowing for the creation of the unsubstituted analogue, which serves as a crucial precursor for further functionalization. nih.gov Specifically, the synthesis of the Caspase inhibitor trione with a free NH group required this modified protocol, which utilized trimethylphosphine. nih.govresearchgate.net

Iodine-Catalyzed Oxidative C-H Bond Functionalization of Isoquinolines

A highly efficient and practical method for synthesizing N-benzyl isoquinoline-1,3,4-triones involves a metal-free, iodine-catalyzed oxidative C-H bond functionalization. This approach utilizes readily available, un-functionalized isoquinolines and methylarenes as starting materials. The reaction proceeds through a sophisticated cascade sequence involving multiple C-H bond functionalizations. The proposed mechanism entails a successive benzylic sp³ C-H iodination, N-benzylation, amidation, and a double sp² C-H oxidation sequence. This one-pot procedure avoids complex multi-step operations, making it an attractive route for constructing the isoquinoline-1,3,4-trione scaffold.

The optimization of reaction conditions is crucial for maximizing the yield of the desired product, N-benzyl isoquinoline-1,3,4-trione. Key parameters that have been investigated include the choice of oxidant and the loading of the molecular iodine catalyst.

Table 1: Optimization of Reaction Conditions for Iodine-Catalyzed Synthesis

| Entry | Iodine (mol%) | Oxidant | Yield (%) |

|---|---|---|---|

| 1 | 10 | TBHP (70% aq.) | 12 |

| 2 | 15 | TBHP (70% aq.) | 21 |

| 3 | 20 | TBHP (70% aq.) | 29 |

| 4 | 25 | TBHP (70% aq.) | 38 |

Reaction conditions: isoquinoline (B145761), toluene, oxidant (5 equiv.), catalyst, 100 °C, 24 h.

Palladium-Catalyzed Cyclization Protocols for Isoquinoline Formation

Palladium catalysis offers a versatile and powerful platform for the synthesis of the isoquinoline ring system, including precursors to the target trione. These methods often provide high levels of regioselectivity and functional group tolerance.

One prominent strategy is the Larock isoquinoline synthesis, which involves the palladium-catalyzed reaction of N-tert-butyl-o-(1-alkynyl)benzaldimines with various organic halides. nih.govacs.org This method allows for the efficient construction of 3,4-disubstituted isoquinolines. nih.gov The reaction proceeds via a cascade involving oxidative addition, migratory insertion, and reductive elimination. acs.org While traditionally performed under harsh conditions, recent advancements have led to the development of an asymmetric variant for producing axially chiral 3,4-disubstituted isoquinolines using a specialized phosphine ligand (Walphos SL-W002-1) under milder conditions. acs.orgresearchgate.net

Other palladium-catalyzed protocols include:

Iminoannulation of Internal Alkynes: A palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, provides isoquinolines in excellent yields. organic-chemistry.org

Heck-type Cascade: A palladium-catalyzed Heck-type cascade process has been developed for 2-(1-alkynyl)benzaldimines, enabling the synthesis of a variety of 4-alkylated isoquinoline derivatives.

These palladium-catalyzed methods represent some of the most efficient and straightforward approaches for assembling substituted isoquinoline cores. acs.org

Controlled Radical Cyclization Cascades in Isoquinoline-1,3,4(2H)-trione Construction

Radical cyclization offers an alternative and powerful pathway for the synthesis of the isoquinoline-1,3,4(2H)-trione skeleton. A notable example is the controlled photochemical synthesis from o-alkynylated benzamides. acs.orgfao.org This method operates through a metal-free photoredox-catalyzed amidyl N-centered radical addition to the C-C triple bond. acs.org The process is initiated by visible light and utilizes a proton-coupled electron transfer (PCET) mechanism under mild reaction conditions. acs.orgfao.org

The cascade is highly controllable, and a mechanistic rationale supported by control experiments, quenching studies, and EPR (Electron Paramagnetic Resonance) studies has been proposed. acs.orgfao.org This strategy is part of a broader class of radical cascade reactions used to furnish isoquinoline-1,3(2H,4H)-diones from acryloyl benzamide (B126) substrates and various radical precursors. rsc.org These radical-mediated approaches provide a highly attractive means to construct complex heterocyclic systems, including those with specific functionalities like perfluorination or cyanation. rsc.org

Synthesis of Specific this compound Analogues

The development of synthetic routes to specific analogues of the target compound is essential for exploring structure-activity relationships and accessing novel chemical matter. This includes the synthesis of different isomers, the introduction of various substituents, and the optimization of reaction parameters to ensure efficiency and scalability.

Synthesis of N-Methylated Isoquinoline-1,5,8(2H)-trione Derivatives

The synthesis of the isomeric N-methylated isoquinoline-1,5,8(2H)-trione scaffold is less documented than its 1,3,4-trione counterpart. Direct synthetic routes starting from simple precursors are not extensively reported in current literature. However, a plausible strategy can be devised based on established chemical transformations.

A hypothetical synthesis would likely involve two key stages:

Formation of the Isoquinoline-1,5,8-trione Core: This could potentially be achieved through the oxidation of a suitable, pre-functionalized isoquinoline or tetrahydroisoquinoline precursor, such as a 5,8-dihydroxy- or 5,8-dimethoxyisoquinoline (B6204768) derivative.

N-Methylation: Once the trione core is formed, N-methylation could be accomplished using standard alkylating agents. A common method for the N-methylation of related quinoline (B57606) and isoquinoline systems involves reacting the heterocycle with a methylating agent like methyl iodide, often in the presence of a base. google.com An alternative, sustainable approach involves the one-pot reductive N-methylation using paraformaldehyde and H₂ over a palladium on carbon (Pd/C) catalyst, a method proven effective for tetrahydroquinolines. rsc.org Enzymatic methods have also been explored for the stereospecific N-methylation of certain tetrahydroisoquinoline alkaloids. nih.gov

Introduction of Diverse Substituents onto the Isoquinoline Ring System

The ability to introduce a wide array of substituents onto the isoquinoline nucleus is critical for medicinal chemistry applications. Palladium-catalyzed reactions are particularly effective for this purpose. The Larock isoquinoline synthesis, for example, is a powerful tool for creating 3,4-disubstituted isoquinolines by varying the starting alkyne and the organic halide coupling partner. nih.govacs.org This allows for the incorporation of aryl, benzylic, and allylic groups at the 4-position of the isoquinoline ring. nih.gov

The scope of substituent introduction is broad, as demonstrated by various synthetic methods.

Table 2: Examples of Substituent Introduction on the Isoquinoline System

| Position(s) | Substituent Type | Methodology | Reference |

|---|---|---|---|

| C3, C4 | Aryl, Vinylic, Alkynyl | Palladium-Catalyzed Cross-Coupling | nih.gov |

| C1 | Amino | Gold(III)-Mediated Domino Reaction | organic-chemistry.org |

| C1, C3, C4 | Various (Trisubstituted) | Iodine-Mediated Electrophilic Cyclization | nih.gov |

| C4 | Alkyl | Palladium-Catalyzed Heck-type Cascade | |

| Ring System | Fluoroalkyl | Microwave-Assisted Synthesis | researchgate.net |

| Dihydroisoquinolinone | Trifluoromethyl | Visible-Light Radical Cyclization | rsc.org |

Optimization of Reaction Conditions: Catalyst Ratios, Reaction Time, and Temperature

Fine-tuning reaction parameters such as catalyst loading, reaction time, and temperature is a fundamental aspect of synthetic chemistry to maximize yield, improve selectivity, and ensure process efficiency.

In the iodine-catalyzed synthesis of N-benzyl isoquinoline-1,3,4-triones, the amount of the iodine catalyst was shown to have a significant impact on the reaction's success, with yields increasing from 12% to 38% as the catalyst loading was raised from 10 mol% to 25 mol%.

For the palladium-catalyzed asymmetric Larock isoquinoline synthesis, a thorough evaluation of multiple parameters was conducted to achieve high yield and enantioselectivity. acs.org This included screening different chiral ligands, bases, and solvents.

Table 3: Optimization of Asymmetric Larock Isoquinoline Synthesis

| Entry | Ligand | Base | Solvent | Yield (%) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| 1 | (R)-Binap | K₃PO₄ | PhCl | 20 | 60:20 |

| 2 | (R)-Binap | K₂CO₃ | PhCl | 35 | 62:38 |

| 3 | (R)-Binap | Cs₂CO₃ | PhCl | 40 | 72.5:27.5 |

| 4 | (R)-Binap | Cs₂CO₃ | Toluene | 38 | 75:25 |

| 5 | (R)-Binap | Cs₂CO₃ | DCM | 30 | 77.5:22.5 |

Reaction conditions: Pd(OAc)₂, ligand, base, solvent, 40 °C. PhCl = Chlorobenzene, DCM = Dichloromethane.

This systematic optimization demonstrates that the choice of base and solvent can dramatically influence both the conversion rate and the stereochemical outcome of the reaction. acs.org Such studies are crucial for developing robust and reliable synthetic protocols.

Challenges and Future Directions in Isoquinoline Trione Synthesis

The synthesis of isoquinoline triones, including the 2-methyl derivative, is not without its difficulties. Traditional synthetic routes often face several challenges that limit their efficiency and applicability.

Key Challenges:

Harsh Reaction Conditions: Many classical methods for constructing the isoquinoline skeleton necessitate the use of strong acids, high temperatures, or aggressive reagents, which can be incompatible with sensitive functional groups and lead to undesired side reactions.

Low Yields and Poor Selectivity: Achieving high yields and regioselectivity can be problematic, often resulting in complex product mixtures that require extensive purification.

Limited Substrate Scope: The range of substrates that can be effectively used in some traditional syntheses is often narrow, restricting the diversity of accessible analogues.

Stability Issues: The N-methylation of isoquinolones can be a challenging task due to stability issues of the parent compounds. ufms.br

Future Directions:

The development of novel synthetic strategies that circumvent these challenges is a key focus of current research. Photochemical methods, in particular, represent a significant step forward.

Visible-Light Photoredox Catalysis: The use of visible light to promote chemical reactions is an area of intense investigation. researchgate.net As demonstrated in the synthesis of isoquinoline-1,3,4(2H)-triones via amidyl radical cyclization, this approach offers mild reaction conditions, high functional group tolerance, and often improved yields and selectivity. nih.gov This strategy aligns with the principles of green chemistry by reducing energy consumption and the use of hazardous reagents. researchgate.net

Novel Catalytic Systems: The exploration of new and more efficient catalytic systems, including both metal-based and organocatalysts, is expected to lead to further improvements in the synthesis of isoquinoline derivatives. rsc.org

Cascade Reactions: The design of cascade reactions, where multiple bond-forming events occur in a single pot, is a powerful strategy for increasing synthetic efficiency. The amidyl radical cyclization cascade is a prime example of this approach. acs.org

Flow Chemistry: The implementation of continuous flow technologies can offer better control over reaction parameters, leading to improved yields, safety, and scalability of isoquinoline trione synthesis.

Chemical Reactivity and Derivatization Strategies of 2 Methylisoquinoline 1,3,4 2h Trione

Photochemical Reactivity of Isoquinoline-1,3,4-trione Derivatives

Isoquinoline-1,3,4-trione derivatives are notable for their photochemical reactivity. The α-diketone moiety within the structure is a key chromophore that, upon photo-initiation, can engage in several types of cycloaddition and insertion reactions. These light-induced transformations are efficient methods for constructing complex polycyclic and spirocyclic systems.

The photoreactions of isoquinoline-1,3,4-triones with alkenes typically proceed via a [2+2] cycloaddition pathway, also known as the Paternò-Büchi reaction. mdpi.com For instance, the reaction with styrene (B11656) derivatives in benzene (B151609) occurs from the nπ* triplet state of the isoquinolinetrione, leading to the formation of diastereoisomeric spirooxetane products. mdpi.com The regioselectivity and diastereoselectivity of these reactions are influenced by the reaction mechanism and the nature of the substituents on both the alkene and the isoquinolinetrione scaffold. mdpi.com

Photochemical dearomative cycloaddition has also been demonstrated as a powerful strategy for generating molecular complexity from quinoline (B57606) structures and alkenes. nih.gov While distinct from isoquinolinetriones, these reactions highlight the general propensity of related N-heterocycles to undergo photo-cycloadditions with C=C double bonds. nih.gov

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene, is a cornerstone of the reactivity of isoquinoline-1,3,4-trione derivatives, resulting in the formation of an oxetane (B1205548) ring. numberanalytics.com This reaction typically involves the triplet excited state of the carbonyl compound reacting with the alkene to form a 1,4-biradical intermediate, which then cyclizes to the final product. numberanalytics.com

The irradiation of isoquinoline-1,3,4-trione in the presence of alkynes serves as a prime example. The reaction initiates with a Paternò-Büchi cycloaddition at the C-4 carbonyl group to yield a corresponding oxetene. mdpi.comresearchgate.net This is often the first step in a tandem reaction sequence that can lead to complex aza-polycycles. nih.govacs.org Similarly, photoreactions with substituted oxazoles produce spirooxetanes with high regio- and diastereoselectivity. rsc.org The substitution pattern on the oxazole (B20620) ring significantly influences the reaction's chemoselectivity and the subsequent transformations of the photocycloadducts. rsc.org

Table 1: Examples of Paternò-Büchi Reactions with Isoquinoline-1,3,4-trione Derivatives

| Reactant | Partner | Product Type | Key Findings | Citations |

|---|---|---|---|---|

| Isoquinoline-1,3,4-trione | Alkynes | Oxetene | Initial [2+2] cycloaddition at C-4 carbonyl. | mdpi.comresearchgate.netnih.govacs.org |

| Isoquinoline-1,3,4-trione | Styrene Derivatives | Spirooxetane | Reaction proceeds via nπ* triplet state. | mdpi.com |

| Isoquinoline-1,3,4-triones | Substituted Oxazoles | Spirooxetane | High regio- and diastereoselectivity observed. | rsc.org |

Beyond the more common [2+2] cycloadditions, isoquinoline-1,3,4-trione (IS) can participate in higher-order photocycloadditions. In photoreactions with certain oxazoles, a [4+4] cycloaddition pathway has been observed. mdpi.com This reaction involves the α-diketone moiety (O=C-C=O) of the isoquinolinetrione acting as a 4π component, leading to complex photocycloadducts. mdpi.com This pathway competes with the [2+2] cycloaddition, and the prevalence of each is dependent on the specific reactants and conditions.

A mild and effective method for functionalizing the isoquinoline (B145761) scaffold involves the photochemical O-H insertion reactions of 4-diazo-isoquinoline-1,3(2H,4H)-dione precursors. acs.orgnih.gov Under blue LED irradiation, these diazo compounds can introduce fluorinated moieties into the molecule in good yields. nih.govnih.gov An interesting transformation occurs with the O-H insertion product derived from nonafluoro-tert-butyl alcohol; this adduct undergoes a rearrangement upon purification on silica (B1680970) gel to form the corresponding trione (B1666649) compound, directly yielding a functionalized 2-methylisoquinoline-1,3,4(2H)-trione derivative. acs.orgnih.gov This highlights a novel route to access C-4 functionalized triones. The reaction is generally efficient, often completing in under two hours. acs.orgnih.gov

Table 2: Photochemical O-H Insertion for Functionalization

| Precursor | Reagent | Conditions | Product Type | Key Findings | Citations |

|---|---|---|---|---|---|

| 4-Diazo-2-methylisoquinoline-1,3(2H,4H)-dione | Fluorinated Alcohols (e.g., HFIP) | Blue LEDs (~455 nm) | 4-alkoxy-isoquinoline-1,3-dione | Efficient introduction of fluorinated moieties. | nih.gov |

| 4-Diazo-2-methylisoquinoline-1,3(2H,4H)-dione | Nonafluoro-tert-butyl alcohol | Blue LEDs, then silica gel | 2-methylisoquinoline-1,3,4-trione derivative | Initial O-H insertion product rearranges to the trione. | acs.orgnih.gov |

Redox Chemistry and Mediating Properties

The isoquinoline-1,3,4-trione core is redox-active, a property that underpins some of its significant biological and chemical activities. This reactivity is largely attributed to the ability of the dicarbonyl system to participate in electron transfer processes.

Isoquinoline-1,3,4-trione and its derivatives are recognized as redox mediators. researchgate.net For example, they have been reported to act as redox mediators for photosystem I. researchgate.net Their capacity to engage in redox cycling is also central to their mechanism of inactivating certain enzymes. Studies on the enzyme caspase-3 have shown that isoquinoline-1,3,4-trione derivatives cause irreversible inactivation in a manner that is dependent on both oxygen and the presence of a reducing agent like 1,4-dithiothreitol (DTT). nih.govresearchgate.net

This inactivation process involves a redox cycle where the isoquinolinetrione derivative reacts with the reducing agent to generate reactive oxygen species (ROS), including superoxide (B77818) and other radicals. nih.govresearchgate.net The generation of ROS has been confirmed through chemical indicators and electron spin resonance measurements. nih.gov These ROS then mediate the oxidative modification of the enzyme's catalytic cysteine residue, leading to its inactivation. nih.gov The ability of these compounds to catalyze ROS generation in the presence of cellular reductants like dihydrolipoic acid highlights their potential as redox-active agents in biological systems. nih.govresearchgate.net

Investigation of Oxidation Reactions for Dihydroisoquinolinetriones

The synthesis of isoquinolinetriones often involves the oxidation of a more saturated precursor, such as a dihydroisoquinolinetrione. The investigation into these oxidation reactions is crucial for optimizing the yield and purity of the target trione. Studies have explored various oxidizing agents and conditions to effectively convert dihydroisoquinoline cores into their oxidized counterparts.

Research into the oxidation of related N-methylated dihydroisoquinolinone systems provides significant insights. For instance, the oxidation of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one to achieve a novel 2-methylisoquinoline-1,5,8(2H)-trione has been systematically optimized. ufms.brresearchgate.net In this multi-step synthesis, the final oxidation step was critical, with ceric ammonium (B1175870) nitrate (B79036) (CAN) being identified as an effective reagent. ufms.br The efficiency of this oxidation was found to be dependent on the catalyst ratio, reaction time, and temperature. ufms.brresearchgate.net

Other studies on the oxidation of 3-aryltetrahydroisoquinolines have shown that the choice of reagent can selectively determine the oxidation state of the final product. lookchem.com Reagents such as Fremy's salt or iodine tend to halt the oxidation at the 3,4-dihydroisoquinoline (B110456) stage. lookchem.com To achieve full aromaticity or to introduce a carbonyl at the C-1 position (forming an isoquinolinone), different conditions are required. Air oxidation in the presence of a base like potassium hydroxide (B78521) (KOH) can yield aromatic derivatives, while using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to selective dehydrogenation, forming N-substituted isoquinolinium salts. lookchem.com These findings underscore the delicate control required to achieve a specific oxidation product like a trione from a dihydro- precursor.

Table 1: Optimization of Oxidation Conditions for a Dihydroisoquinolinone Precursor ufms.brresearchgate.net The following table is based on the oxidation of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one to 2-methylisoquinoline-1,5,8(2H)-trione, providing a model for similar systems.

| Parameter | Condition | Outcome |

| Oxidizing Agent | Ceric Ammonium Nitrate (CAN) | Successful oxidation to the trione. ufms.br |

| Catalyst Ratio | Varied | Optimized ratio leads to good yield. ufms.brresearchgate.net |

| Reaction Time | Varied | Optimized time improves product yield. ufms.brresearchgate.net |

| Temperature | Varied | Optimized temperature enhances reaction efficiency. ufms.brresearchgate.net |

Diversification through Functional Group Transformations

The this compound core is a scaffold ripe for diversification. By modifying its structure through various functional group transformations, chemists can generate a library of derivatives with potentially unique chemical and biological properties.

Functionalization at Specific Ring Positions (e.g., C4, C5)

Functionalization of the isoquinoline ring system at specific positions is a key strategy for modulating molecular properties. While direct examples on this compound are specific, studies on related tetrahydroisoquinoline (THIQ) scaffolds provide valuable precedents. For example, research on THIQ-based inhibitors of Mycobacterium tuberculosis involved the synthesis of a series of 5,8-disubstituted derivatives. nih.gov This work demonstrated that large substituents, such as a benzyl (B1604629) group, were well-tolerated at the C-5 position. nih.gov

Furthermore, synthetic routes have been developed that allow for substitution at the C-1 and C-4 positions of the isoquinoline core. organic-chemistry.org The presence of carbonyl groups in the trione structure, particularly at C-4, provides a reactive handle for further chemical modifications. The enolizable nature of the dicarbonyl system can facilitate reactions at this position, allowing for the introduction of new functional groups and the extension of the molecular framework.

Derivatization for Structure-Activity Relationship Studies

Derivatization is a cornerstone of medicinal chemistry, used to conduct structure-activity relationship (SAR) studies that map the relationship between a molecule's structure and its biological activity. For the isoquinoline class of compounds, extensive SAR studies have been performed. In the development of potential PDE4 inhibitors, a series of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives were synthesized. nih.gov This study revealed that introducing substituents at the C-3 position of the tetrahydroisoquinoline ring was favorable for subtype selectivity. nih.gov

Similarly, an investigation into substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives for anticancer activity found that substitutions on the quinoline core significantly influenced their cytotoxic profiles. rsc.org Specifically, C-6 substituted 2-phenylquinolines showed important activity against certain cancer cell lines. rsc.org Another study focused on 3-substituted analogues of tetrahydroisoquinoline as enzyme inhibitors found that extending a methyl side chain at the C-3 position diminished potency, suggesting a spatially compact active site. nih.gov These examples highlight how systematic derivatization of the core isoquinoline structure allows for the fine-tuning of biological activity, a principle directly applicable to derivatives of this compound.

Table 2: Selected Structure-Activity Relationship (SAR) Findings for Isoquinoline Scaffolds

| Scaffold | Position of Derivatization | Key Finding | Reference |

| 1,2,3,4-Tetrahydroisoquinoline | C-3 | Attachment of additional rigid substituents favored subtype selectivity for PDE4B. | nih.gov |

| 2-Arylquinoline | C-6 | C-6 substituted 2-phenylquinolines displayed significant anticancer activity against HeLa and PC3 cell lines. | rsc.org |

| 1,2,3,4-Tetrahydroisoquinoline | C-3 | Extension of a methyl to an ethyl group at C-3 decreased inhibitory activity against PNMT, indicating steric constraints. | nih.gov |

| Tetrahydroisoquinoline | C-5 / C-8 | Large substituents at C-5 were well-tolerated, and an N-methylpiperazine at C-8 was preferred for anti-mycobacterial activity. | nih.gov |

Role as a Versatile Building Block in Organic Synthesis

The this compound scaffold is not only a target molecule but also a versatile building block for the construction of more complex chemical architectures. Its inherent functionality—an N-substituted lactam, a ketone, and an aromatic ring—provides multiple points for synthetic elaboration.

The utility of the oxidized isoquinoline core as a synthetic intermediate is well-documented. For example, the novel 2-methylisoquinoline-1,5,8(2H)-trione, produced via oxidation, is considered a key precursor for the synthesis of Kibdelones, a class of natural products. researchgate.net This demonstrates that the trione core can serve as a foundational piece for total synthesis projects. Dihydroisoquinolines, the precursors to these triones, are themselves valuable intermediates that can be generated through methods like the Bischler-Napieralski reaction and subsequently oxidized to access the desired isoquinoline analogues. organic-chemistry.org The fused tetrahydroisoquinoline system has also been studied for its role as a building block in the synthesis of anticancer antibiotics. researchgate.net The reactivity of the carbonyl groups and the potential for substitution on the aromatic ring make this compound a valuable and adaptable component in the synthetic chemist's toolbox. researchgate.net

Biological Activities and Medicinal Chemistry Research

Enzyme Inhibition Studies

The unique chemical structure of isoquinoline-1,3,4-trione derivatives makes them effective inhibitors of several key enzymes involved in various pathological processes.

A series of isoquinoline-1,3,4-trione derivatives have been identified as novel and potent inhibitors of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.govnih.gov Through high-throughput screening, isoquinoline-1,3,4-trione itself was identified as a lead compound with a half-maximal inhibitory concentration (IC50) of 0.15 µM. nih.gov Subsequent structural modifications, such as the introduction of a 6-N-acyl group, significantly enhanced this inhibitory activity, yielding derivatives with low nanomolar potency. nih.govnih.gov For example, one such derivative, compound 6k, exhibited an IC50 value of 40 nM. nih.govnih.gov

These compounds have been validated as selective, irreversible, slow-binding, and pan-caspase inhibitors. researchgate.netnih.gov In cellular models, these derivatives have demonstrated significant protective effects against apoptosis. nih.gov For instance, compounds 1 and 6k showed a concentration-dependent ability to protect Jurkat T cells from camptothecin-induced apoptosis, with compound 6k showing superior protective effects corresponding to its higher enzymatic inhibition potency. nih.gov The inhibitory potential of these compounds has been systematically analyzed, suggesting that the substituent groups on the isoquinoline (B145761) moiety offer significant scope for further optimization to improve caspase-3 inhibitory activity. nih.gov

Table 1: Inhibitory Activity of Selected Isoquinoline-1,3,4-trione Derivatives against Caspase-3

| Compound | Structure | IC50 (µM) researchgate.net | kobs/[I] (M⁻¹s⁻¹) researchgate.net |

|---|---|---|---|

| I (Isoquinoline-1,3,4-trione) |  | 0.15 ± 0.01 | 15000 ± 600 |

| II |  | 0.08 ± 0.01 | 29000 ± 1000 |

| III |  | 0.04 ± 0.01 | 68000 ± 2000 |

| IV |  | 0.07 ± 0.01 | 32000 ± 1000 |

The primary mechanism by which isoquinoline-1,3,4-trione derivatives inactivate caspase-3 involves the generation of reactive oxygen species (ROS). researchgate.net Kinetic analyses have shown that these compounds irreversibly inactivate caspase-3 in a manner that is dependent on both time and the presence of oxygen and a thiol-containing reducing agent, such as 1,4-dithiothreitol (DTT) or dihydrolipoic acid. researchgate.net The reaction between the isoquinoline-1,3,4-trione derivative and DTT generates ROS. researchgate.net This is confirmed by experiments showing that oxygen-free radical scavengers like catalase and superoxide (B77818) dismutase can protect caspase-3 from inactivation by these inhibitors. researchgate.netresearchgate.net

The generated ROS are responsible for the oxidation of the catalytic cysteine residue in caspase-3 to sulfonic acid (-SO₃H), rendering the enzyme inactive. researchgate.net Crystal structures of caspase-3 in complex with these derivatives reveal that the inhibitors bind at the dimer interface of the enzyme. researchgate.net Further studies suggest that this binding appears to be nonspecific. researchgate.net

Separately, emerging research has established a regulatory link between caspases and the N6-methyladenosine (m6A) RNA modification pathway. Studies have shown that caspases can cleave key components of the m6A machinery, such as the m6A reader protein YTHDF2, to regulate viral replication. A feedback loop involving YTHDF2 and caspase-8 has also been identified. However, current literature does not establish a direct role for isoquinoline-1,3,4-trione derivatives in modulating caspase-3 activity via the m6A pathway.

The isoquinoline scaffold is a core component of several known cholinesterase inhibitors, including the anti-Alzheimer's drug galanthamine. Studies on a wide range of isoquinoline alkaloids have demonstrated their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, the isoquinoline alkaloid berberine (B55584) has been shown to be a potent dual inhibitor of both AChE and BChE. While the broader class of isoquinoline derivatives shows promise in this area, specific research focusing on the cholinesterase inhibitory activity of 2-methylisoquinoline-1,3,4(2H)-trione and its direct derivatives is not prominent in the available scientific literature.

Research into structurally related compounds suggests potential activity against the human immunodeficiency virus 1 (HIV-1) integrase. Specifically, 2-hydroxyisoquinoline-1,3(2H,4H)-diones have been identified as dual inhibitors of HIV-1 integrase and the ribonuclease H (RNase H) domain of reverse transcriptase. Structure-activity relationship studies revealed that the introduction of lipophilic alkyl groups at the 4-position of the isoquinoline ring increased selectivity for integrase inhibition. Further investigation led to the identification of derivatives, such as 4-pentyl and 4-(3-phenylpropyl)-2-hydroxyisoquinoline-1,3(2H,4H)-diones, that inhibit HIV-1 integrase at low micromolar concentrations.

There is currently no available research in the searched scientific literature detailing the inhibition of aldose reductase (ALR2) by this compound or its derivatives.

Neuroprotective and Neurodegenerative Disease Research

The potent caspase-3 inhibitory action of isoquinoline-1,3,4-trione derivatives underpins their significant efficacy as nerve protectors. These compounds are noted to provide superior protection to apoptotic cells, suggesting their utility in treating various neurodegenerative diseases. nih.gov

A key finding is the ability of these derivatives to attenuate apoptosis in neuronal cells induced by the beta-amyloid(25-35) peptide, a component of the amyloid plaques found in Alzheimer's disease. nih.gov This protective effect has been observed in both PC12 cells and primary neuronal cells, highlighting the therapeutic potential of these compounds for conditions like Alzheimer's disease. nih.gov

Furthermore, the neuroprotective effects have been demonstrated in an in vivo model of ischemic stroke. One derivative, N-(2-methoxyphenyl)-N'-(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-6-yl)succinamide (compound 13f), produced a dose-dependent reduction in infarct volume in a transient middle cerebral artery occlusion model in rats. nih.govnih.gov This finding provides strong evidence for the potential of this chemical class in developing treatments for apoplexy and ischemic brain injuries. nih.gov

Therapeutic Potential in Alzheimer's Disease, Apoplexy, and Ischemic Brain Injuries

Research into the therapeutic applications of isoquinoline-1,3,4-trione derivatives has shown promise in the context of neurodegenerative diseases, particularly Alzheimer's disease. While direct studies on this compound are limited, research on closely related structures provides valuable insights.

A novel set of multi-target-directed ligands (MTDLs) was developed by hybridizing quinolinetrione with tacrine, a known acetylcholinesterase inhibitor. unibo.it One of the most promising hybrids demonstrated nanomolar inhibition of cholinesterase enzymes, which are key targets in Alzheimer's disease therapy. unibo.it Furthermore, this hybrid compound exhibited antioxidant effects in SH-SY5Y cells under menadione-induced oxidative stress and displayed low hepatotoxicity. unibo.it

While not directly involving this compound, studies on other compounds have shown potential in mitigating brain injuries. For instance, Tanshinone IIA, a lipid-soluble diterpene, has been shown to reduce cerebral ischemic injury by alleviating reperfusion-induced brain damage. nih.gov This highlights the ongoing search for effective treatments for conditions like ischemic stroke, a field where novel compounds are continuously being explored. There is currently no specific research available on the direct application of this compound in the treatment of apoplexy or ischemic brain injuries.

Multi-Target-Directed Ligand (MTDL) Design for Neurodegenerative Diseases

The complexity of neurodegenerative diseases like Alzheimer's has led to the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple pathological targets simultaneously. nih.govresearchgate.net This approach is considered more effective than single-target drugs for multifactorial diseases. nih.gov

The quinolinetrione scaffold, a core component of the subject compound's structural class, has been identified as a valuable motif in the design of MTDLs for Alzheimer's disease. unibo.it By replacing the naphthoquinone scaffold of a previous tacrine-quinone hybrid with a 2,5,8-quinolinetrione structure, researchers have developed new compounds with multi-target profiles. unibo.it These hybrids aim to address the interconnected pathways of cholinergic deficits, amyloid-β (Aβ) misfolding, and oxidative stress that are characteristic of Alzheimer's disease. unibo.it The design of these MTDLs often involves connecting the quinolinetrione scaffold to another active fragment, such as tacrine, via a linker of optimal length to allow for effective interaction with multiple biological targets. unibo.it

Anti-Amyloid Aggregation Properties

The aggregation of amyloid-β (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. nih.gov Consequently, inhibiting this aggregation is a key therapeutic strategy. Research has shown that compounds containing a quinolinetrione scaffold possess anti-amyloid aggregation properties. unibo.it

In studies involving quinolinetrione-tacrine hybrids, these molecules demonstrated the ability to inhibit the aggregation of Aβ. unibo.it The 2,5,8(1H)-quinolinetrione portion of these hybrids was identified as a novel anti-amyloid aggregation motif. unibo.it The evaluation of these properties is often conducted using assays such as the thioflavin-T (Th-T) assay, which measures the extent of amyloid polypeptide aggregation by monitoring fluorescence intensity. mdpi.com While these findings are for hybrid molecules, they suggest the potential of the core quinolinetrione structure, and by extension this compound, to interfere with the amyloid cascade.

Other Pharmacological and Agrochemical Applications

Beyond neurodegenerative diseases, the isoquinoline-1,3,4-trione scaffold has been explored for other biological activities.

Herbicidal Activity via Photosystem I Redox Mediation

While direct evidence for this compound is not available, related quinoline (B57606) compounds have been investigated for herbicidal activity. For example, a mixture containing Metamitron and Quinmerac (MMQ) was found to have a temporary negative effect on the photosystem II (PSII) of the plant Malva moschata. mdpi.com This effect was reversible, with the plant recovering within 48 hours. mdpi.com Herbicides can act through various mechanisms, including the inhibition of photosystems I and II, carotenoid synthesis, or the generation of reactive oxygen species (ROS). mdpi.com

Potential as Hypnotic Agents

The broad biological profile of isoquinoline derivatives includes effects on the central nervous system. nih.gov Various isoquinoline compounds have been investigated for activities such as anesthetic, antidepressant, and antipsychotic effects. nih.govslideshare.netwikipedia.org However, there is currently no specific research available that documents the potential of this compound as a hypnotic agent.

Antagonism for Progesterone (B1679170) Receptors

The progesterone receptor is a target for the development of non-steroidal antagonists. Research in this area has led to the development of compounds with a 2-phenylisoquinoline-1,3-dione skeleton. nih.gov These compounds were investigated for their structure-activity relationships as progesterone receptor antagonists. nih.gov Among the synthesized derivatives, a compound designated as DEPIQ-4CN, which is 4-(4,4-diethyl-3,4-dihydro-1,3-dioxoquinolin-2(1H)-yl)benzonitrile, showed potent activity with IC50 values in the nanomolar range in both alkaline phosphatase activity and reporter gene assays. nih.gov Although the substitution at the 2-position is a phenyl group rather than a methyl group, these findings suggest that the isoquinoline-1,3-dione scaffold is a viable pharmacophore for progesterone receptor antagonism.

Table of Investigated Activities of Isoquinoline-1,3,4-trione Derivatives and Related Compounds

| Biological Activity | Compound/Scaffold | Key Findings |

|---|---|---|

| Alzheimer's Disease | Quinolinetrione-tacrine hybrids | Nanomolar inhibition of cholinesterases, antioxidant effects. unibo.it |

| Multi-Target-Directed Ligand | Quinolinetrione scaffold | Serves as a core for designing MTDLs against neurodegenerative diseases. unibo.it |

| Anti-Amyloid Aggregation | Quinolinetrione scaffold | Identified as a novel anti-amyloid aggregation motif. unibo.it |

| Herbicidal Activity | Metamitron+Quinmerac (MMQ) | Temporary and reversible negative effect on photosystem II in Malva moschata. mdpi.com |

| Progesterone Receptor Antagonism | 2-phenylisoquinoline-1,3-dione derivatives | Potent antagonism with IC50 values in the nanomolar range. nih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tacrine |

| Menadione |

| Tanshinone IIA |

| Metamitron |

| Quinmerac |

| 4-(4,4-diethyl-3,4-dihydro-1,3-dioxoquinolin-2(1H)-yl)benzonitrile (DEPIQ-4CN) |

Structure-Activity Relationship (SAR) and Drug Design Principles

The therapeutic potential of compounds based on the isoquinoline-1,3,4-trione scaffold is a subject of significant medicinal chemistry research. The exploration of this chemical space is guided by structure-activity relationship (SAR) studies, which seek to correlate specific structural features of a molecule with its biological effects. These studies are fundamental to rational drug design, enabling the systematic modification of a lead compound to optimize its efficacy, selectivity, and safety profile.

The substitution pattern on the nitrogen atom of the isoquinoline core is a critical determinant of biological activity. In the broader class of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) analogs, the nature of the N-substituent has been shown to profoundly influence their pharmacological properties, including antibacterial and antifungal activities. nih.gov For instance, novel N-substituted THIQ analogs have been evaluated for their antifungal effects, with specific derivatives showing potent activity against Saccharomyces cerevisiae and Yarrowia lipolytica. nih.gov

Within the specific class of isoquinoline-1,3,4-trione derivatives, modifications at various positions have been explored to enhance potency. Research into these compounds as caspase-3 inhibitors revealed that while many analogs showed activity, the introduction of a 6-N-acyl group was a key modification that significantly improved their inhibitory power. nih.gov This highlights that substitutions on the isoquinoline ring system, in addition to the primary nitrogen of the trione (B1666649) core, play a crucial role in modulating activity. The synthesis of a series of isoquinoline-1,3,4(2H)-triones has been achieved through methods like cascade reactions involving primary amines, underscoring the feasibility of creating diverse N-substituted analogs for biological screening. researchgate.net

Table 1: Impact of N-Substitution on Antifungal Activity of Tetrahydroisoquinoline (THIQ) Analogs This table illustrates the principle of N-substitution effects in a related compound class.

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| Compound 145 | Saccharomyces cerevisiae | 1 µg/ml |

| Compound 146 | Yarrowia lipolytica | 2.5 µg/ml |

Data sourced from studies on N-substituted THIQ analogs, demonstrating the principle of substitution effects. nih.gov

Rational drug design is a strategy that leverages the understanding of a biological target's structure and a compound's SAR to create more effective and safer medicines. nih.gov The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is considered a "privileged structure" in medicinal chemistry because its framework can be readily modified to interact with a wide range of biological targets, making it an excellent starting point for designing novel anticancer agents. nih.govresearchgate.net

A practical application of rational design is demonstrated in the development of isoquinoline-1,3,4-trione derivatives as potent caspase-3 inhibitors. nih.gov Starting from an initial hit compound identified through high-throughput screening, medicinal chemists synthesized a series of analogs. This systematic modification led to the discovery of compounds with low nanomolar potency against caspase-3, such as compound 6k with an IC₅₀ of 40 nM. nih.gov Furthermore, a rationally designed derivative, 13f , not only showed high in vitro potency but also demonstrated a significant, dose-dependent reduction in infarct volume in a preclinical stroke model, validating the design strategy. nih.gov

A key principle in improving safety is designing for selectivity. By modifying the structure, researchers aim to increase the compound's affinity for its intended target while minimizing interactions with other proteins, which could cause side effects. For example, studies on related quinoline derivatives showed that certain substitutions led to high selectivity against cancer cell lines compared to non-tumor cells. rsc.org This approach of fine-tuning the structure to enhance target-specific interactions is central to improving the therapeutic index of drug candidates. researchgate.netnih.gov

Table 2: Improved Efficacy of Isoquinoline-1,3,4-Trione Derivatives as Caspase-3 Inhibitors

| Compound | Modification | Potency (IC₅₀) |

|---|---|---|

| Initial Hit | Original scaffold from HTS | Weaker Activity |

| 6k | Structural Analog | 40 nM |

| 13f | Introduction of 6-N-acyl group | Potent, with in vivo efficacy |

Data illustrates the successful outcome of rational design in enhancing biological potency. nih.gov

The introduction of fluorine atoms into a drug candidate's structure is a common and powerful strategy in medicinal chemistry to enhance its pharmacokinetic profile. nih.gov Fluorine substitution can significantly alter a molecule's properties, such as metabolic stability, lipophilicity, and binding affinity. nih.gov Generally, replacing a hydrogen atom or a hydroxyl group with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability. nih.gov

While specific studies focusing solely on the pharmacokinetics of fluoro-substituted this compound are not widely published, the principles are broadly applicable. In the rational design of inhibitors for various targets, fluoro-substitutions are frequently employed. For instance, in the development of quinazoline-based inhibitors, analogs bearing N-(4-fluorophenyl) and N-(3,4-difluorophenyl) groups were synthesized to modulate their activity and properties. mdpi.com

The strategic placement of fluorine can influence how a drug is absorbed, distributed, metabolized, and excreted (ADME). For example, increased lipophilicity from fluorine substitution can enhance membrane permeability and absorption, but it can also lead to higher protein binding or sequestration in fatty tissues. rsc.org The electron-withdrawing nature of fluorine can also alter the pKa of nearby functional groups, affecting solubility and receptor interactions. Therefore, the decision to incorporate fluorine into the isoquinoline trione scaffold is a key part of the rational design process, aimed at creating a drug with a more favorable pharmacokinetic and pharmacodynamic profile. nih.govmdpi.com

Advanced Characterization and Structural Analysis Methodologies

Spectroscopic Analysis in Research

Spectroscopic methods are indispensable for probing the molecular structure of 2-methylisoquinoline-1,3,4(2H)-trione, offering detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of related isoquinoline (B145761) and quinoline (B57606) derivatives. researchgate.netmdpi.commdpi.com

¹H-NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the N-methyl protons. The protons on the benzo-fused ring would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by their positions on the ring. The N-methyl group would present as a singlet in the upfield region, likely around δ 3.0-4.0 ppm. mdpi.comorganic-chemistry.org

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the trione (B1666649) system are expected to be the most downfield-shifted signals, typically appearing in the δ 160-180 ppm range. libretexts.org The aromatic carbons would resonate between δ 120-150 ppm, while the N-methyl carbon would be found at a much higher field, generally between δ 25-35 ppm. mdpi.comlibretexts.org

A theoretical assignment of the NMR spectra is crucial in the absence of complete experimental data, often guided by computational predictions and comparison with structurally similar compounds. organic-chemistry.org

Predicted ¹H and ¹³C NMR Data for this compound

This table is predictive and based on general chemical shift ranges for similar functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.0 - 8.5 | 120 - 150 |

| N-CH₃ | 3.0 - 4.0 | 25 - 35 |

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HR-MS would confirm its molecular formula, C₁₀H₇NO₃, by providing a highly accurate mass measurement, typically to within a few parts per million of the theoretical value (189.042593085 Da). nih.gov

While a detailed public record of the fragmentation pattern for this compound is not available, general fragmentation pathways for related structures often involve the loss of small neutral molecules such as carbon monoxide (CO). The PubChem database indicates the existence of a GC-MS spectrum, suggesting that fragmentation data has been acquired, though it is not detailed in the entry. nih.gov

Crystallographic Studies and Conformational Analysis

Crystallographic studies provide definitive proof of a molecule's three-dimensional structure, offering precise measurements of bond lengths, bond angles, and conformational details.

Single-Crystal X-ray Diffraction of this compound Derivatives

Although a single-crystal X-ray structure for this compound itself has not been reported in the surveyed literature, the crystal structure of a closely related derivative, 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione, has been elucidated. researchgate.net This analysis provides significant insight into the geometry of the isoquinoline-1,3,4-trione core. Such studies on derivatives are crucial for understanding the structural framework of this class of compounds. researchgate.net

Analysis of Ring Conformations and Molecular Geometry

The analysis of the derivative 2-(1,3-dioxoindan-2-yl)isoquinoline-1,3,4-trione reveals important geometric parameters of the isoquinoline-1,3,4-trione ring system. researchgate.net Studies on other isoquinoline derivatives, such as 2-methyl-1,2,3,4-tetrahydroisoquinoline (B154532), also contribute to a broader understanding of the conformational possibilities of the isoquinoline skeleton. researchgate.net In the case of the trione derivative, the planarity of the ring system and the bond angles around the carbonyl groups are of particular interest. The study showed that the isoquinoline-1,3,4-trione ring system is nearly planar. researchgate.net Such data is invaluable for molecular modeling and for understanding the structure-activity relationships of these compounds.

Selected Geometric Parameters from a Related Isoquinoline Derivative

Data derived from the crystal structure of 2-methyl-1,2,3,4-tetrahydroisoquinoline trihydrate, a related but not identical compound. researchgate.net

| Parameter | Value |

|---|---|

| N1—C1 Bond Length (Å) | 1.4678 (14) |

| N1—C6 Bond Length (Å) | 1.4671 (13) |

| C1—N1—C2 Bond Angle (°) | 110.91 (9) |

Chromatographic and Purity Assessment Techniques in Research

Ensuring the purity of a chemical compound is critical for reliable research outcomes. Various chromatographic and analytical techniques are employed for this purpose. For N-substituted isoquinoline-1,3,4-triones, methods like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard for assessing purity. mdpi.com

In research settings, the synthesis of isoquinoline derivatives is often followed by purification using column chromatography on silica (B1680970) gel. mdpi.com The purity of the final product is then typically confirmed to be greater than 95% using techniques like quantitative NMR (qNMR) or HPLC before being used in further applications. mdpi.com However, it is noteworthy that some commercial suppliers of this compound provide it as a research chemical without extensive analytical data, placing the responsibility of purity confirmation on the end-user. sigmaaldrich.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of organic molecules. While specific DFT studies exclusively focused on 2-methylisoquinoline-1,3,4(2H)-trione are not prominent in the literature, the methodologies are well-established and have been applied to closely related tetrahydroisoquinoline derivatives. mdpi.com

Such studies typically involve geometry optimization to find the most stable molecular conformation, followed by frequency calculations to confirm that the structure corresponds to a true energy minimum. mdpi.com From the optimized geometry, a range of electronic properties can be calculated. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. mdpi.com

Further calculations can determine reactivity descriptors such as the electrophilicity index (ω), which measures a molecule's ability to accept electron density. mdpi.com For related tetrahydroisoquinoline derivatives, these calculations have identified them as electrophilic in nature, which has implications for their reaction mechanisms. mdpi.com Three-dimensional Molecular Electrostatic Potential (MESP) surfaces can also be generated to visualize electron-rich and electron-poor regions of the molecule, identifying likely sites for electrophilic and nucleophilic attack. mdpi.com

Although detailed experimental values are scarce, a number of physicochemical properties for this compound have been computed and are available through public databases.

Computed Properties for this compound

Data sourced from PubChem CID 1714901. nih.gov

Mechanistic Studies of Reactions involving this compound

The reactivity of the isoquinoline-1,3,4-trione core has been investigated through mechanistic studies, particularly concerning its interaction with biological molecules. A significant finding is the mechanism by which these derivatives inactivate caspase-3, a key enzyme in apoptosis. nih.gov

Kinetic analysis revealed that isoquinoline-1,3,4-trione derivatives irreversibly inactivate caspase-3 in a manner that is dependent on both time and the presence of oxygen and a reducing agent like 1,4-dithiothreitol (DTT). nih.govresearchgate.net This dependency suggests that a redox cycle is involved in the inactivation process. nih.gov Further experiments confirmed the generation of Reactive Oxygen Species (ROS). nih.govresearchgate.net The proposed mechanism involves the reaction of the isoquinoline-1,3,4-trione derivative with the reducing agent (DTT or the naturally occurring dihydrolipoic acid) to produce ROS. nih.govresearchgate.net These highly reactive species then mediate the inactivation of the enzyme. nih.gov The crucial role of oxygen was demonstrated by the observation that under oxygen-free conditions, the inhibition of caspase-3 was negligible. researchgate.net This ROS-generating mechanism provides valuable insight into the biological activity of this class of compounds. nih.gov

Other research has focused on the synthesis of the isoquinoline-1,3,4-trione scaffold itself. For instance, efficient preparation of these derivatives has been achieved through transition-metal-catalyzed reactions involving diazo compounds and N,N-dialkylnitrosoamines. researchgate.net Additionally, a metal-free method involving the oxidation of isoquinolinium salts has been described for the synthesis of isoquinoline-1,3,4-triones. researchgate.net

Molecular Docking and Simulation for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mode of interaction. This method has been applied to the broader class of isoquinoline (B145761) derivatives to explore their interactions with various biological targets.

A key study combined crystallography and molecular modeling to elucidate the interaction between isoquinoline-1,3,4-trione derivatives and caspase-3. nih.gov The crystal structure of the complex revealed that the inhibitor molecule does not bind to the active site but rather at the dimer interface of the enzyme. nih.gov The binding at this allosteric site leads to the oxidation of the catalytic cysteine residue to sulfonic acid (-SO₃H), mediated by the generated ROS, which accounts for the enzyme's irreversible inactivation. nih.gov

Docking studies on related isoquinoline-1,3-dione derivatives have been performed to understand their potent and selective inhibition of Cyclin-Dependent Kinase 4 (CDK4). plos.org These simulations, which were in good agreement with 3D-QSAR models, helped to explore the binding mode of the inhibitors within the CDK4 active site, guiding the design of new, more potent compounds. plos.org The general approach involves preparing the protein structure (e.g., from the Protein Data Bank) and the ligand, then using a docking program to search for the most favorable binding poses, which are scored based on energy. nih.gov

The versatility of the isoquinoline scaffold is demonstrated by the range of targets it has been modeled against, as summarized in the table below.

Summary of Molecular Docking Studies on Related Isoquinoline Derivatives

Predictive Modeling for Structure-Activity Relationships

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of newly designed molecules and for understanding the structural features required for potency.

A detailed 3D-QSAR study was conducted on a series of novel isoquinoline-1,3-dione derivatives with selective inhibitory activity against CDK4. plos.org This study employed two widely used methods: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). For the analysis, the isoquinoline-1,3-dione ring was used as the common substructure to align the set of 81 compounds. plos.org

The resulting models showed excellent statistical quality and predictive ability for the training set of compounds and were validated using an external test set. plos.org The CoMFA model, which evaluates steric and electrostatic fields, and the CoMSIA model, which includes additional descriptors for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, both yielded statistically significant results. plos.org

Statistical Results of 3D-QSAR Models for Isoquinoline-1,3-dione CDK4 Inhibitors

Data from Zheng J, et al. (2014). plos.org

The 3D contour maps generated from these models provided a visual representation of the structure-activity relationships, showing which regions of the molecule could be modified to enhance or decrease activity. The analysis indicated that steric, electrostatic, hydrophobic, and hydrogen bonding properties were all important for potent inhibitory activity. plos.org Based on these predictive models, new potent inhibitors were designed. plos.org

Table of Mentioned Compounds

Applications in Materials Science and Industrial Chemistry

Isoquinoline (B145761) Derivatives as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is crucial in determining the structure and properties of the resulting MOF. While isoquinoline and its derivatives, in a general sense, have been explored as potential ligands in MOF synthesis, specific research on 2-methylisoquinoline-1,3,4(2H)-trione for this purpose is not publicly available.

There is no available research that demonstrates the use of This compound as a ligand in the design of MOFs. Consequently, no data exists on its influence on pore size and functionality.

Given the absence of MOFs synthesized from This compound , there are no documented applications of such materials in gas storage, catalysis, or drug delivery.

Development of Advanced Materials

The incorporation of heterocyclic compounds like isoquinolines into polymers can impart desirable electronic and optical properties. However, the specific use of This compound as a monomer or functional component in advanced materials has not been reported in the scientific literature.

No studies were found detailing the synthesis of polymers or copolymers derived from This compound .

Due to the lack of polymers or other advanced materials based on This compound , there is no research to report on their conductive, optical, or sensory properties.

Use as Fluorosensors

Fluorosensors are chemical sensors that detect changes in their environment through a change in their fluorescence. While some isoquinoline derivatives are known to exhibit fluorescent properties, there is no published evidence to suggest that This compound has been investigated or utilized as a fluorosensor.

Potential in Dyes and Pigments (General Isoquinoline Context)

The isoquinoline structural framework is a key component in a variety of synthetic dyes and pigments, valued for their vibrant colors and stability. amerigoscientific.com While specific research into the application of this compound in this field is not extensively documented in publicly available literature, the broader family of isoquinoline derivatives has demonstrated significant potential and established use in the dye and pigment industry. amerigoscientific.comwikipedia.org

The utility of isoquinoline derivatives in coloration stems from their aromatic, heterocyclic nature, which allows for the creation of extensive conjugated π-electron systems. These systems are fundamental to the absorption of light in the visible spectrum, which in turn produces color. The ability to modify the isoquinoline structure through the introduction of various substituent groups allows for the fine-tuning of the resulting color, leading to a wide palette of shades. amerigoscientific.com

One notable example within the broader class of quinoline-based dyes is Quinoline (B57606) Yellow (Acid Yellow 3), which finds application in the textile and food industries. amerigoscientific.comscribd.com The stability of isoquinoline-based dyes and pigments is another critical attribute, with many exhibiting resistance to degradation from light, heat, and chemical exposure. amerigoscientific.com This durability is a highly sought-after property for applications such as textiles, where colorfastness is paramount. amerigoscientific.com

Furthermore, isoquinoline derivatives have been explored for their fluorescent properties, a characteristic that is highly valuable in the development of advanced materials, including fluorescent dyes and pigments for specialized applications. nih.gov The inherent fluorescence of some isoquinoline compounds opens possibilities for their use in security inks, bio-imaging, and optoelectronic devices. nih.gov

Given that this compound is a derivative of isoquinoline, it can be postulated that it may share some of the chromophoric and stability characteristics of this class of compounds. The presence of multiple carbonyl groups in its structure could potentially influence its electronic properties and, by extension, its color and other photophysical characteristics. However, without specific experimental data, its direct applicability as a dye or pigment remains a subject for future research.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of synthesizing 2-methylisoquinoline-1,3,4(2H)-trione and its analogs lies in the development of more sustainable and efficient chemical processes. Current research has already indicated a shift away from harsh reaction conditions. A notable advancement is the use of metal-free, in-situ air oxidation in a cascade process to access isoquinoline-1,3,4(2H)-triones. mdpi.comacs.orggoogle.com This approach leverages oxygen from the air as the ultimate oxidant, representing a significant step towards green chemistry. google.com

Future research should aim to build upon these principles by:

Solvent Minimization: Exploring solvent-free reaction conditions or the use of environmentally benign solvents like water or bio-derived solvents.

Catalyst Innovation: Developing novel organocatalysts or earth-abundant metal catalysts to replace expensive and toxic heavy metals sometimes used in related heterocyclic syntheses. google.com The optimization of catalyst ratios, reaction times, and temperature will be crucial. rcsb.org

Comprehensive Investigation of Specific Biological Pathways and Molecular Targets

The biological activity of the isoquinoline-1,3,4-trione scaffold is a promising area for deep investigation. Derivatives of this class are known to possess potent anticancer activity and can act as caspase inhibitors. rsc.orgrsc.org

Key future research directions include:

Targeting Apoptosis: Isoquinoline-1,3,4-trione derivatives have been identified as irreversible inhibitors of caspase-3, a key enzyme in the apoptotic (programmed cell death) pathway. google.comnih.gov Future studies should focus on a comprehensive validation of this target. This includes elucidating the precise binding mode and understanding the full spectrum of on-target and off-target effects within the cell.

Neurodegenerative Diseases: Since caspase inhibition is a therapeutic strategy for neurodegenerative diseases, the potential of this compound as a nerve protector warrants investigation. rsc.org Research could explore its efficacy in models of Alzheimer's disease, apoplexy, and brain ischemia. rsc.org

Exploring Other Pathways: While caspase-3 is a known target, the full range of molecular interactions for this compound is unknown. Unbiased screening approaches, such as chemical proteomics, could reveal novel protein targets and previously unknown biological pathways modulated by this scaffold, potentially uncovering new therapeutic applications.

Exploration of New Application Domains beyond Current Scope

The current therapeutic focus for isoquinoline-1,3,4-triones is primarily on cancer and neuroprotection due to their interaction with apoptotic pathways. rsc.orgrsc.org However, the unique chemical structure suggests that its utility could extend to other domains.

Unexplored avenues for application include:

Anti-inflammatory Agents: Dysregulated apoptosis is linked to chronic inflammatory diseases. Investigating the effect of this compound on inflammatory signaling pathways could open up applications in conditions like rheumatoid arthritis or inflammatory bowel disease.

Antiviral and Antimicrobial Agents: The broader isoquinoline (B145761) class of compounds includes members with amebicidal properties. nih.gov Screening this compound and its derivatives against a panel of viruses, bacteria, and other pathogens could identify novel antimicrobial leads.

Probes for Chemical Biology: A fluorescently tagged version of the molecule could be synthesized to serve as a chemical probe for studying caspase activity and apoptosis in real-time within living cells.

Advanced Materials Design Leveraging Unique Chemical Properties

The application of this compound has been largely unexplored in the field of materials science. However, its molecular architecture, which features a polycyclic aromatic system, suggests significant untapped potential. scispace.commdpi.com

Future research could focus on:

Organic Semiconductors: Polycyclic aromatic hydrocarbons (PAHs) are a major class of organic semiconductors used in electronics. scispace.commdpi.comacs.org The planar, conjugated structure of the isoquinoline core could facilitate intermolecular π–π stacking, a key feature for charge transport. rsc.org Research into synthesizing polymers or thin films from this compound could lead to applications in organic field-effect transistors (OFETs) and organic solar cells. scispace.compku.edu.cn

Fluorosensors: Some isoquinoline structures are known to act as fluorosensors in material chemistry. Future work could involve characterizing the photophysical properties of this compound to determine if it possesses useful fluorescence or phosphorescence. If so, it could be developed into a chemosensor for detecting metal ions or other analytes.

Coordination Polymers and Ligands: The three carbonyl groups of the trione (B1666649) moiety present potential coordination sites for metal ions. This opens up the possibility of designing novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or porous properties.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized pharmaceutical research by reducing the time and cost of developing new drugs. pku.edu.cn These powerful computational tools can be applied to accelerate the exploration of this compound.

Virtual Screening and Lead Optimization: Machine learning algorithms can screen vast virtual libraries of compounds to identify derivatives of this compound with a higher predicted binding affinity for targets like caspase-3. rsc.org This accelerates the identification of potent drug candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the isoquinoline-1,3,4-trione scaffold, optimized for specific properties like enhanced efficacy, better solubility, or reduced toxicity.

Predictive Modeling: AI can be used to predict the physicochemical and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) properties of novel derivatives before they are synthesized, allowing researchers to prioritize the most promising candidates. rsc.org

Materials Informatics: In the realm of materials science, AI algorithms could predict the electronic and photophysical properties of hypothetical polymers or materials derived from this compound, guiding synthetic efforts toward materials with desired characteristics for electronic devices or sensors.

Mechanistic Elucidation of Less Understood Reactions